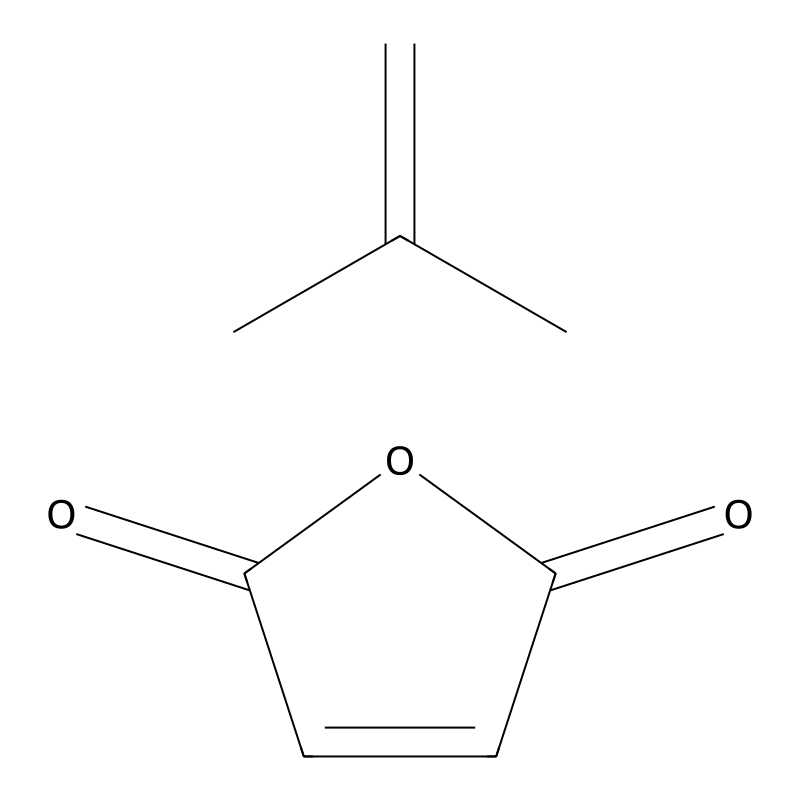

Furan-2,5-dione;2-methylprop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarbonyl compound with the molecular formula . It is characterized by a five-membered ring containing two carbonyl groups (C=O) at positions 2 and 5. This compound is a colorless solid at room temperature and is known for its reactivity, particularly in addition reactions with nucleophiles due to the electrophilic nature of its carbonyl groups. Furan-2,5-dione is often used as an intermediate in organic synthesis and has applications in the production of various polymers and pharmaceuticals.

- Addition Reactions: The electrophilic carbonyl carbons can react with nucleophiles such as alcohols, amines, and thiols to form adducts.

- Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.

- Hydrolysis: Under acidic or basic conditions, furan-2,5-dione can hydrolyze to form 2,5-dihydroxy-1,4-dicarbonyl compounds.

- Oxidation: It can be oxidized to yield more complex structures or further oxidized to carboxylic acids.

Recent studies have focused on its reaction kinetics with radicals such as chlorine and hydroxyl radicals, revealing insights into its atmospheric degradation pathways and stability under various conditions .

Furan-2,5-dione exhibits notable biological activities. Research indicates that it possesses anti-inflammatory properties by inhibiting the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This inhibition occurs through its interaction with lipopolysaccharide-induced pathways in immune cells . Additionally, derivatives of furan-2,5-dione have been explored for their potential in drug development due to their ability to form stable adducts with biomolecules under physiological conditions .

Several methods exist for synthesizing furan-2,5-dione:

- Oxidative Dehydrogenation: This involves the oxidation of furfural or other furan derivatives using oxidizing agents such as potassium permanganate or ozone.

- Thermal Decomposition: Heating certain furan derivatives can lead to the formation of furan-2,5-dione through thermal rearrangement.

- Diels-Alder Reaction: Furan can react with maleic anhydride to produce various substituted products that can be further processed to yield furan-2,5-dione.

The choice of synthesis method often depends on the desired purity and yield of the product .

Furan-2,5-dione has diverse applications across various fields:

- Polymer Production: It serves as a monomer in the synthesis of unsaturated polyesters and other polymeric materials.

- Pharmaceuticals: Its derivatives are utilized in drug formulations due to their biological activity.

- Chemical Intermediates: It acts as a precursor in the synthesis of fine chemicals and agrochemicals.

Furthermore, its ability to form stable adducts makes it valuable in bioconjugation techniques for labeling biomolecules .

Studies investigating the interactions of furan-2,5-dione with various nucleophiles have shown that it can form stable complexes under mild conditions. For instance, proximity-induced ligation reactions have been successfully demonstrated using furan-2,5-dione derivatives with hydrazine nucleophiles. These reactions proceed without requiring harsh conditions or additional stimuli, highlighting the compound's utility in biochemistry and molecular biology .

Furan-2,5-dione shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Furan | Aromatic compound; less reactive than furan-2,5-dione. | |

| Maleic Acid | Dicarboxylic acid; more polar; used in similar applications. | |

| 1H-Furan-2,5-Dione | Similar structure but different reactivity profile; used in medicinal chemistry. | |

| Hexan-2,5-Dione | Longer carbon chain; used in similar synthetic pathways. |

Furan-2,5-dione's unique reactivity due to its cyclic structure and dicarbonyl functionality distinguishes it from these compounds. Its ability to participate in diverse

Chemical Composition and Molecular Formula

Furan-2,5-dione;2-methylprop-1-ene represents an alternating copolymer system comprising two distinct monomer units [2]. The compound is registered under Chemical Abstracts Service number 26426-80-2 and possesses the general molecular formula (C4H2O3·C4H8)x, where x denotes the degree of polymerization [2] [9]. The first component, furan-2,5-dione, corresponds to maleic anhydride with the molecular formula C4H2O3 and a molecular weight of 98.06 grams per mole [26] [28]. The second component, 2-methylprop-1-ene, commonly known as isobutylene, has the molecular formula C4H8 and a molecular weight of 56.11 grams per mole [27].

The monomer unit of this copolymer system exhibits a combined molecular weight of approximately 154.16 grams per mole [2] [9]. The structural integrity of the copolymer is maintained through covalent bonding between the reactive double bond of maleic anhydride and the terminal alkene functionality of isobutylene [10]. The compound demonstrates characteristic properties of alternating copolymers, where the two monomer units occur in a regular, alternating sequence throughout the polymer backbone [10] [11].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 26426-80-2 [2] |

| Molecular Formula | (C4H2O3·C4H8)x [2] |

| Monomer Unit Molecular Weight | 154.16 g/mol [2] |

| Component 1 (Maleic Anhydride) | C4H2O3, 98.06 g/mol [26] |

| Component 2 (Isobutylene) | C4H8, 56.11 g/mol [27] |

| Density | 1.3 g/mL at 25°C [9] |

Structural Features of Alternating Copolymer Architecture

The alternating copolymer architecture of furan-2,5-dione;2-methylprop-1-ene exhibits a highly ordered structural arrangement [10] [11]. The polymer backbone consists of repeating units where each maleic anhydride moiety is directly connected to an isobutylene unit through carbon-carbon single bonds formed during the copolymerization process [10]. This alternating sequence creates a regular pattern that distinguishes it from random or block copolymer architectures [19].

The maleic anhydride component contributes a five-membered cyclic anhydride ring containing two carbonyl groups flanking an oxygen-containing furan ring structure [28]. The anhydride functionality renders the polymer highly reactive toward nucleophiles due to the electron-deficient nature of the carbonyl carbons [12]. The isobutylene component provides a branched alkene structure with a terminal double bond that participates in the polymerization reaction [27].

The spatial arrangement of the polymer chain favors an extended conformation to minimize steric interactions between the bulky isobutylene methyl groups and the rigid maleic anhydride rings [21]. This structural feature influences the polymer's physical properties, including its solubility characteristics and thermal behavior [10]. The alternating nature of the copolymer is confirmed through spectroscopic analysis, which reveals characteristic signals corresponding to both monomer units in regular proportions [19] [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for furan-2,5-dione;2-methylprop-1-ene through analysis of both proton and carbon-13 nuclei [13] [19] [20]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts that correspond to specific hydrogen environments within the alternating copolymer structure [20]. The isobutylene-derived protons exhibit signals at 5.06 parts per million for the methine hydrogen adjacent to the double bond, 1.93 parts per million for the methylene protons allylic to the double bond, and 1.64 parts per million for the methyl group protons [20].

Carbon-13 nuclear magnetic resonance analysis demonstrates the alternating sequence distribution through examination of triad sequences [19]. The quaternary aromatic carbon atoms adjacent to the polymer chain appear in the chemical shift range of 147.5 to 136.5 parts per million [19]. The methylene carbon atoms of the polymer backbone exhibit resonances between 47 and 33 parts per million, with the specific chemical shift values providing information about the local sequence environment [19].

The nuclear magnetic resonance data confirms the alternating nature of the copolymer through the predominance of alternating triad sequences compared to non-alternating sequences [19]. When the maleic anhydride mole fraction in the feed approaches 0.90, the formation of fully alternating copolymer is achieved, as evidenced by the appearance of only alternating triad sub-peaks in the spectra [19].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Methine proton (-CH=) | 5.06 [20] | Isobutylene unit |

| Methylene protons (-CH2-) | 1.93 [20] | Allylic to double bond |

| Methyl protons (-CH3) | 1.64 [20] | Isobutylene methyl groups |

| Quaternary aromatic carbon | 147.5-136.5 [19] | Adjacent to polymer chain |

| Methylene carbon | 47-33 [19] | Polymer backbone |

Infrared Spectroscopy Patterns

Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of both maleic anhydride and isobutylene components within the copolymer structure [12] [13]. The most prominent spectroscopic features appear as strong absorption bands in the carbonyl stretching region between 1770 and 1820 wavenumbers, which correspond to the symmetric and asymmetric stretching vibrations of the anhydride carbonyl groups [12] [13]. These bands provide definitive evidence for the preservation of the anhydride functionality following copolymerization.

The carbon-carbon double bond stretching vibration manifests as an absorption band between 1630 and 1680 wavenumbers [12]. This feature indicates the presence of unsaturated carbon-carbon bonds, although the intensity may vary depending on the extent of reaction and the presence of residual unreacted double bonds [12]. Additional diagnostic bands appear in the fingerprint region, including carbon-hydrogen out-of-plane bending vibrations between 1300 and 1500 wavenumbers and carbon-oxygen stretching vibrations in the range of 1000 to 1200 wavenumbers [12].

The infrared spectroscopic analysis enables quantitative determination of the maleic anhydride content through comparison of the relative intensities of characteristic absorption bands [12]. The technique serves as a valuable tool for monitoring the progress of copolymerization reactions and confirming the successful incorporation of both monomer units into the final copolymer product [12] [13].

Mass Spectrometric Profiles

Mass spectrometric analysis of furan-2,5-dione;2-methylprop-1-ene provides molecular weight information and fragmentation patterns characteristic of the alternating copolymer structure [16] [24]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the monomer unit molecular weight of the copolymer [2]. This peak serves as a diagnostic feature for confirming the presence of the expected molecular composition.

Fragmentation patterns in the mass spectrum reveal the breakdown pathways of the copolymer under electron impact ionization conditions [24]. The maleic anhydride component typically produces fragment ions corresponding to the loss of carbon monoxide and carbon dioxide, resulting in characteristic peaks that aid in structural identification [24]. The isobutylene component contributes fragmentation patterns consistent with the loss of methyl radicals and the formation of carbocation species.

The mass spectrometric data supports the structural assignments derived from nuclear magnetic resonance and infrared spectroscopy analyses [16] [24]. The technique proves particularly valuable for confirming the molecular weight of oligomeric species and detecting the presence of any structural irregularities or side products formed during the copolymerization process [24].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of furan-2,5-dione;2-methylprop-1-ene arise from the geometric constraints imposed by the alternating copolymer architecture [18] [21]. The maleic anhydride component exists in a rigid, planar conformation due to the cyclic anhydride ring structure, which restricts rotational freedom around the carbon-carbon bonds within the five-membered ring [18]. The isobutylene component introduces conformational flexibility through the presence of methyl substituents that can adopt various rotational conformations.

The overall polymer chain conformation is influenced by steric interactions between adjacent monomer units [18] [21]. The bulky methyl groups of the isobutylene units create steric hindrance when positioned in close proximity to the planar maleic anhydride rings [21]. This steric effect favors extended chain conformations that minimize unfavorable interactions and reduce the overall conformational energy of the polymer [21].

Computational analysis reveals that the polymer chain preferentially adopts conformations that maximize the distance between sterically demanding substituents [18] [21]. The alternating sequence arrangement contributes to this conformational preference by regularly spacing the bulky isobutylene units along the polymer backbone [18]. The conformational analysis indicates that the polymer exhibits restricted rotation around certain carbon-carbon bonds, leading to a relatively rigid backbone structure compared to more flexible hydrocarbon polymers [21].

Computational Modeling of Molecular Structure

Computational modeling of furan-2,5-dione;2-methylprop-1-ene employs density functional theory calculations to predict structural, energetic, and spectroscopic properties [18] [21]. The B3LYP functional combined with 6-31G* or 6-311G(2d,p,d) basis sets provides accurate geometric optimization and energy calculations for the copolymer system [18]. These calculations yield bond lengths, bond angles, and torsional parameters that characterize the three-dimensional structure of the alternating copolymer.

The computational analysis reveals activation energies for the copolymerization reaction, with calculated values of 34.3 ± 0.3 kilocalories per mole at 150 degrees Celsius [21]. These energetic parameters support a concerted reaction mechanism for the formation of the alternating copolymer through an Alder-ene type reaction pathway [21]. The transition state geometry calculations indicate a late, product-like transition state that favors the formation of the observed alternating sequence [21].

Molecular orbital calculations provide insight into the electronic structure and reactivity of the copolymer [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electronic properties that influence the polymer's chemical behavior [18]. Electrostatic potential mapping reveals the distribution of electron density throughout the molecule, identifying reactive sites and predicting intermolecular interaction patterns [18].

| Computational Parameter | Value | Method |

|---|---|---|

| Density Functional Theory Level | B3LYP/6-31G* [18] | Standard DFT calculation |

| Activation Energy (ΔG‡) | 34.3 ± 0.3 kcal/mol [21] | Transition state analysis |

| Carbon-Carbon Bond Length | ~1.34 Å [21] | Optimized geometry |

| Carbon-Oxygen Bond Length | ~1.21 Å [28] | Anhydride carbonyl |

| Preferred Conformation | Extended chain [21] | Energy minimization |

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).